1-Isopropylpyrimidine-2,4(1H,3H)-dione
Description
1-Isopropylpyrimidine-2,4(1H,3H)-dione (C₇H₁₂N₂O₂) is a dihydropyrimidine derivative characterized by an isopropyl group substituted at the N1 position of the pyrimidine-2,4-dione core. Its molecular structure (SMILES: CC(C)N1CCC(=O)NC1=O; InChIKey: UUTAKONPWRIWRH-UHFFFAOYSA-N) distinguishes it from other pyrimidine derivatives through the steric and electronic effects of the isopropyl substituent .
Properties
IUPAC Name |
1-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-3-6(10)8-7(9)11/h3-5H,1-2H3,(H,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAICWVMQSHYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclocondensation
The most widely reported method involves cyclocondensation of 1-isopropylurea with diethyl malonate in the presence of sodium ethoxide. This one-pot reaction proceeds via nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbons of diethyl malonate, forming the pyrimidine ring.
Reaction Conditions:
Mechanistic Insights
The reaction proceeds through a six-membered transition state, where deprotonated urea coordinates with malonate esters, facilitating cyclization. Intramolecular hydrogen bonding between the urea NH and carbonyl oxygen stabilizes intermediates, as evidenced by computational studies.
Alkylation of Pyrimidine Precursors
N-1 Selective Alkylation of Barbituric Acid Derivatives
Industrial-scale synthesis often employs alkylation of barbituric acid derivatives. For example, 5-isopropylbarbituric acid reacts with alkyl halides under phase-transfer conditions:
Protocol:
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Substrate: Barbituric acid
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Alkylating Agent: Isopropyl bromide
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Base: Potassium carbonate
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Catalyst: Tetrabutylammonium bromide
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Solvent: Dimethylformamide (DMF)
Yield: 68–72%, with >95% regioselectivity for N-1 alkylation.
Microwave-Assisted Alkylation
Microwave irradiation enhances reaction efficiency. A representative procedure involves:
Conditions:
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Substrate: 6-Aminouracil
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Alkylating Agent: Isopropyl iodide
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Base: Sodium hydroxide (15% aqueous)
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Solvent: Ethanol
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Microwave Power: 300 W
Yield: 85% with reduced byproduct formation compared to conventional heating.
Functionalization of Preformed Pyrimidine Cores
Chlorination-Hydrolysis Sequence
6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, synthesized via chlorination of 5-isopropylbarbituric acid with phosphorus oxychloride, undergoes hydrolysis to yield the target compound:
Steps:
-
Chlorination:
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Hydrolysis:
Comparative Analysis of Synthetic Methods
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Recent advances utilize continuous flow systems to enhance cyclocondensation efficiency:
Solvent Recycling
Ethanol recovery via fractional distillation reduces costs by 40% in large-scale cyclocondensation processes.
Emerging Methodologies
Enzymatic Catalysis
Preliminary studies report lipase-mediated alkylation in ionic liquids:
Chemical Reactions Analysis
1-Isopropylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydropyrimidine derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Isopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of inflammatory mediators like prostaglandins and cytokines, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- N1 vs.
- Halogenation: C5-iodo derivatives (e.g., 1-benzyl-5-iodopyrimidine-2,4-dione) exhibit stronger antimicrobial activity than non-halogenated analogs, suggesting halogenation at C5 may improve bioactivity .
Antiviral and Enzyme Inhibition
- 6-Benzyl-1-((4-fluorobenzyloxy)methyl)-5-isopropylpyrimidine-2,4-dione (9) : A derivative of the target compound, this analog showed moderate HIV integrase inhibition (IC₅₀: 1.2 μM) due to its bulky benzyl and fluorobenzyloxy groups .
- 5,5′-Methylenebis(1-propylpyrimidine-2,4-dione) : This bis-derivative acts as a histone deacetylase (HDAC) inhibitor (IC₅₀: 0.8 μM), highlighting the role of dimerization in enhancing enzyme affinity .
Antimicrobial Activity
- 1-(1-Butyl)-5-iodopyrimidine-2,4-dione : Exhibited broad-spectrum activity against Staphylococcus aureus (MIC: 8 μg/mL), outperforming 1-isopropyl analogs in antibacterial assays .
Biological Activity
1-Isopropylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies highlighting its applications in medicinal chemistry.
Chemical Structure and Properties
1-Isopropylpyrimidine-2,4(1H,3H)-dione features a pyrimidine ring with two carbonyl groups at positions 2 and 4. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its biological interactions.
Antiviral Properties
Research indicates that derivatives of pyrimidine-2,4-diones can act as inhibitors of HIV integrase (IN), a key enzyme in the HIV replication cycle. The structure-activity relationship studies have identified specific modifications that enhance inhibitory potency against IN. For instance, the introduction of hydroxyl groups at specific positions has been shown to improve binding affinity significantly .
Table 1: Inhibitory Activity of Pyrimidine-2,4-diones Against HIV Integrase
| Compound | R Group | IC50 (μM) |
|---|---|---|
| 11 | OH | >111 |
| 12 | 2,4-F | >111 |
| 13 | 3-Cl-2-F | >111 |
| 14 | NH2 | >111 |
The IC50 values represent the concentration required to inhibit 50% of the enzyme activity, indicating that while some compounds exhibit significant activity, others require further optimization for efficacy .
Antimicrobial Activity
1-Isopropylpyrimidine-2,4(1H,3H)-dione has also been investigated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains, although the exact mechanisms remain under investigation. The compound's ability to disrupt bacterial cell wall synthesis is a potential area for further exploration.
Anticancer Potential
The compound's role in cancer therapy has garnered attention due to its ability to inhibit specific enzymes involved in tumor growth. For example, it has been shown to interfere with pathways related to cell proliferation and apoptosis in cancer cells .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that treatment with 1-Isopropylpyrimidine-2,4(1H,3H)-dione resulted in a significant reduction in the proliferation of breast cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.
The biological activity of 1-Isopropylpyrimidine-2,4(1H,3H)-dione can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to active sites on enzymes such as integrases and kinases.
- Receptor Modulation : It may also interact with cellular receptors that regulate growth and apoptosis.
- Chelating Properties : The carbonyl groups within the pyrimidine ring can chelate metal ions essential for enzyme activity, further contributing to its inhibitory effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Isopropylpyrimidine-2,4(1H,3H)-dione derivatives?
- Methodological Answer : A widely used approach involves alkylation of pyrimidine-2,4-dione precursors with alkyl halides. For example, potassium carbonate in DMF facilitates alkylation of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4-dione with benzyl chlorides or chloroacetamides, yielding crystalline derivatives . Similarly, cyclopropyl-substituted derivatives are synthesized via reactions with ethyl or propyl iodides under reflux conditions in yields of 40–53% .
Q. Which spectroscopic techniques are critical for characterizing these compounds?
- Methodological Answer :
- 1H NMR : Essential for confirming substitution patterns and hydrogen bonding. For instance, thiazolyl-substituted derivatives show distinct aromatic proton signals at δ 4.91–7.24 ppm, with coupling constants (e.g., J = 7.0 Hz) confirming alkyl chain conformations .
- LCMS : Validates molecular weights (e.g., [M+H]+ = 196.2 for cyclopropyl derivatives) .
- X-ray crystallography : Resolves hydrogen-bonded dimeric structures, as seen in 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate, where N–H⋯O and O–H⋯O interactions stabilize the crystal lattice .
Advanced Research Questions
Q. How can alkylation reactions be optimized to enhance yields of substituted derivatives?
- Methodological Answer : Key parameters include:
- Solvent : DMF or ethanol, depending on substrate solubility.
- Base : Potassium carbonate in DMF improves nucleophilicity for alkylation .
- Temperature : Reflux conditions (e.g., 100°C in acetic anhydride) enhance reaction rates .
- Substrate pre-activation : Bromoacetyl intermediates increase electrophilicity for thiazole ring formation .
- Table 1 : Example Reaction Conditions from Literature
| Substrate | Reagent | Solvent | Temp. | Yield | Ref. |
|---|---|---|---|---|---|
| 6-Amino-1-cyclopropyl-dione | Ethyl iodide | CDCl3 | Reflux | 40% | |
| Thienopyrimidine derivative | Benzyl chloride | DMF | 80°C | 68–75% |
Q. How should researchers address contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 1H NMR δ 1.24 ppm for ethyl groups in cyclopropyl derivatives vs. δ 1.19 ppm in trifluoromethyl analogs ).
- High-resolution techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .
- Impurity analysis : LCMS or HPLC can detect byproducts from incomplete alkylation or hydrolysis .
Q. What structural modifications enhance biological activity in pyrimidine-2,4-dione derivatives?
- Methodological Answer :
- Electron-withdrawing groups : Trifluoromethyl (CF3) at position 6 improves agrochemical activity by increasing metabolic stability .
- Heterocyclic appendages : Thiazole or piperazine moieties (e.g., 6-{4-[3-chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl} derivatives) enhance kinase inhibition by promoting target binding .
- Stereochemistry : Chiral centers, as in 3-Isopropyl-6-{[(1S)-1-phenylethyl]amino} derivatives, can influence receptor selectivity .
Q. How do hydrogen-bonding networks impact the crystallographic properties of these compounds?
- Methodological Answer :
- Intermolecular interactions : In 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate, N–H⋯O bonds (2.85–3.02 Å) and O–H⋯O bonds (2.68 Å) form ring dimers, stabilizing the lattice .
- Thermal analysis : Differential scanning calorimetry (DSC) can correlate melting points (e.g., 186–187°C for cyclopropyl derivatives ) with packing efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
